molecular formula C14H13NO3 B11791478 Methyl 4-methyl-6-phenoxynicotinate

Methyl 4-methyl-6-phenoxynicotinate

Cat. No.: B11791478
M. Wt: 243.26 g/mol
InChI Key: GDHZVMHDPCKSDN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid and features a phenoxy group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-6-phenoxynicotinate can be achieved through several methods. One common approach involves the esterification of 4-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-6-phenoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-methyl-6-phenoxynicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methyl-6-phenoxynicotinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group and the nicotinate structure play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.

    Methyl 6-phenoxynicotinate: Similar structure but lacks the methyl group at the 4-position.

Uniqueness: Methyl 4-methyl-6-phenoxynicotinate is unique due to the presence of both the phenoxy group and the methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications that require these unique features.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-methyl-6-phenoxypyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

GDHZVMHDPCKSDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)OC2=CC=CC=C2

Origin of Product

United States

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